REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4]([CH2:9][CH2:10][NH2:11])[cH:5][cH:6][cH:7][cH:8]1.[F:18][C:19]([c:20]1[cH:21][cH:22][c:23]([C:24](=[O:25])[Cl:26])[cH:27][cH:28]1)([F:29])[F:30].[OH2:31].[cH:12]1[cH:13][cH:14][n:15][cH:16][cH:17]1>>[CH3:1][O:2][c:3]1[c:4]([CH2:9][CH2:10][NH:11][C:24]([c:23]2[cH:22][cH:21][c:20]([C:19]([F:18])([F:29])[F:30])[cH:28][cH:27]2)=[O:25])[cH:5][cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1CCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(C(F)(F)F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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COc1ccccc1CCNC(=O)c1ccc(C(F)(F)F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |